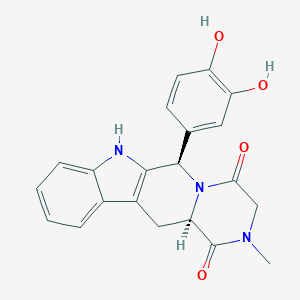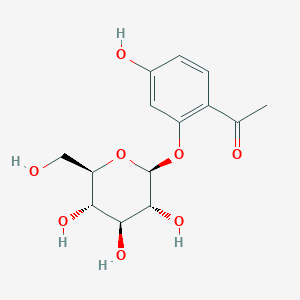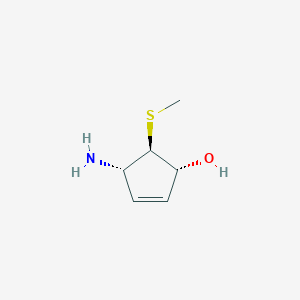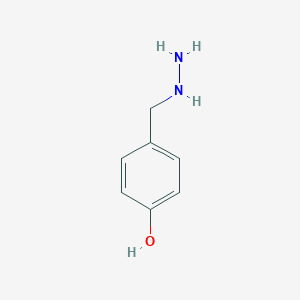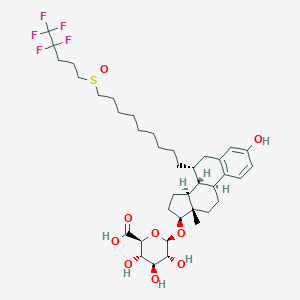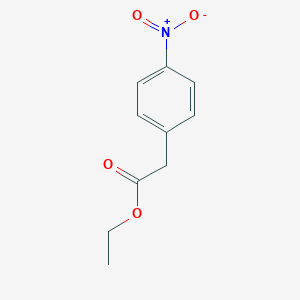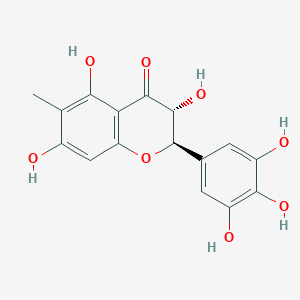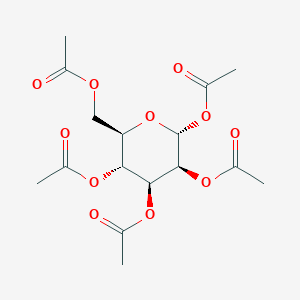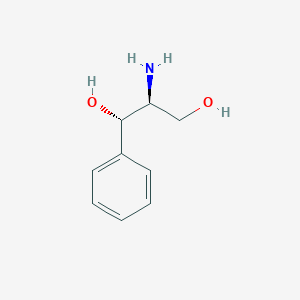
(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol
Overview
Description
(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its two chiral centers, which contribute to its unique stereochemistry and biological activity. It is often used as a building block in the synthesis of pharmaceuticals and other biologically active molecules.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body, affecting their function .
Mode of Action
The compound likely interacts with its targets, leading to changes in their function. This interaction could involve binding to the target, altering its structure or function, and triggering a cascade of biochemical reactions .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects such as changes in cellular function .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Similar compounds have been known to induce various effects at the molecular and cellular levels, such as changes in gene expression, enzyme activity, and cellular signaling .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol . These factors can include pH, temperature, and the presence of other molecules, which can affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone using chiral catalysts. For example, the reduction of 2-amino-1-phenyl-1,3-propanedione using a chiral borane complex can yield the desired product with high enantioselectivity . Another method involves the use of enzymatic resolution techniques, where racemic mixtures are separated into their enantiomers using specific enzymes .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale asymmetric synthesis using chiral catalysts. These processes are optimized for high yield and purity, ensuring that the compound meets the stringent requirements for pharmaceutical applications. Additionally, chromatographic techniques are employed to achieve the desired enantiomeric purity .
Chemical Reactions Analysis
Types of Reactions: (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form the corresponding ketone or carboxylic acid under specific conditions . Reduction reactions can further modify its functional groups, leading to different derivatives.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like halides or amines, which can replace the hydroxyl or amino groups under suitable conditions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 2-amino-1-phenyl-1,3-propanedione, while reduction can produce various alcohol derivatives .
Scientific Research Applications
(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol has a wide range of applications in scientific research. In chemistry, it serves as a chiral building block for the synthesis of complex molecules. In biology, it is used in the study of enzyme mechanisms and as a ligand in protein binding studies . In medicine, this compound is a precursor for the synthesis of various pharmaceuticals, including drugs used to treat neurological disorders . Additionally, it finds applications in the development of new materials and catalysts .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol include other chiral amino alcohols, such as (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol and (1S,2S)-2-Aminocyclohexyl phenylcarbamate . These compounds share similar structural features but differ in their stereochemistry and functional groups.
Uniqueness: What sets this compound apart is its specific stereochemistry, which imparts unique biological activity and selectivity in its interactions with molecular targets. This makes it particularly valuable in the synthesis of enantiomerically pure pharmaceuticals and in studies of chiral recognition processes .
Properties
IUPAC Name |
(1S,2S)-2-amino-1-phenylpropane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c10-8(6-11)9(12)7-4-2-1-3-5-7/h1-5,8-9,11-12H,6,10H2/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCGVCVPNPBJIG-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]([C@H](CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40950893 | |
| Record name | 2-Amino-1-phenylpropane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40950893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28143-91-1, 55057-81-3 | |
| Record name | (1S,2S)-2-Amino-1-phenyl-1,3-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28143-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(1R,2R)-2-Amino-1-phenyl-1,3-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55057-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S(R*,R*))-2-Amino-1-phenylpropane-1,3-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028143911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-1-phenylpropane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40950893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [S(R*,R*)]-2-amino-1-phenylpropane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.410 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



